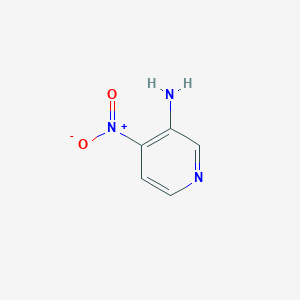

3-Amino-4-nitropiridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Amino-4-nitropyridine derivatives often involves multistep chemical processes, including nitration, ammoniation, and reduction steps. A common approach for synthesizing nitropyridine derivatives includes starting from substituted pyridines and modifying them through specific reactions to introduce the nitro and amino functionalities at the desired positions on the pyridine ring. For example, nitration of 2-aminopyridine with mixed acid can lead to the formation of 3-nitropyridine derivatives, which can then undergo further transformations to introduce the amino group (L. Shouxin & Liu Junzhang, 2005).

Molecular Structure Analysis

The molecular structure of 3-Amino-4-nitropyridine derivatives has been extensively studied using various spectroscopic and crystallographic techniques. These studies reveal detailed information about the geometrical parameters, such as bond lengths and angles, and the spatial arrangement of atoms within the molecules. For instance, single-crystal X-ray diffraction analysis has been employed to determine the crystal structures of nitropyridine derivatives, providing insights into the molecular conformations and the intermolecular interactions that stabilize the crystal structures (Sheng-li Cao et al., 2011).

Chemical Reactions and Properties

3-Amino-4-nitropyridine and its derivatives participate in a wide range of chemical reactions, reflecting their rich chemical reactivity. These compounds can undergo various transformations, including nucleophilic substitution reactions, cycloadditions, and ring transformations, which enable the synthesis of complex organic molecules and heterocyclic compounds. The presence of both amino and nitro groups in these molecules allows for diverse reactivity patterns, making them valuable intermediates in organic synthesis (J. Bakke, 2004).

Aplicaciones Científicas De Investigación

Intermediario farmacéutico

3-Amino-4-nitropiridina se utiliza como un intermediario farmacéutico . Esto significa que se utiliza en la producción de varios fármacos farmacéuticos. Los fármacos específicos a los que contribuye no están especificados, pero los intermediarios son cruciales en los procesos de síntesis de fármacos.

Síntesis de Imidazo[4,5-b]piridinas

This compound se puede utilizar en la síntesis de Imidazo[4,5-b]piridinas . Estos compuestos han mostrado potencial en varias áreas terapéuticas. Se sabe que juegan un papel crucial en numerosas condiciones de enfermedad .

Moduladores del receptor GABAA

Imidazo[4,5-b]piridinas, que se pueden sintetizar a partir de this compound, se sabe que son moduladores alostéricos positivos del receptor GABAA . Esto significa que pueden mejorar el efecto de los neurotransmisores GABA, lo que podría afectar los tratamientos para afecciones como la ansiedad, el insomnio y la epilepsia .

Inhibidores de la bomba de protones

También se ha descubierto que las Imidazo[4,5-b]piridinas son inhibidores de la bomba de protones . Estos tipos de fármacos reducen la producción de ácido en el estómago, lo que puede ayudar a tratar afecciones como la enfermedad por reflujo gastroesofágico (ERGE) y las úlceras estomacales .

Inhibidores de la aromatasa

Otra aplicación potencial de las Imidazo[4,5-b]piridinas es como inhibidores de la aromatasa . Estos tipos de fármacos pueden bloquear la producción de estrógenos, lo que puede ser beneficioso en el tratamiento de ciertos tipos de cáncer de mama .

Fármacos antiinflamatorios no esteroideos (AINE)

También se ha descubierto que las Imidazo[4,5-b]piridinas son AINE

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Amino-4-nitropyridine, also known as 4-nitropyridin-3-amine, is a chemical compound that primarily targets the respiratory system . It is used as a pharmaceutical intermediate and is often employed in organic synthesis as an intermediate for the production of pyridine derivatives and other related compounds .

Mode of Action

It is known that the compound interacts with its targets through itsamino and nitro functional groups . These groups can participate in various chemical reactions, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

3-Amino-4-nitropyridine is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 3-Amino-4-nitropyridine) with a halide or pseudo-halide using a palladium catalyst .

Pharmacokinetics

It is known that the compound isinsoluble in water , which may affect its bioavailability

Result of Action

The result of the action of 3-Amino-4-nitropyridine is largely dependent on the specific reactions it is involved in. As a pharmaceutical intermediate and a reagent in organic synthesis, it contributes to the formation of a wide range of pyridine derivatives and other related compounds .

Action Environment

The action, efficacy, and stability of 3-Amino-4-nitropyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place away from oxidizing agents . It is also important to avoid dust formation and inhalation of the compound .

Propiedades

IUPAC Name |

4-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIUYRNIWXQXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343048 | |

| Record name | 3-Amino-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13505-02-7 | |

| Record name | 3-Amino-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

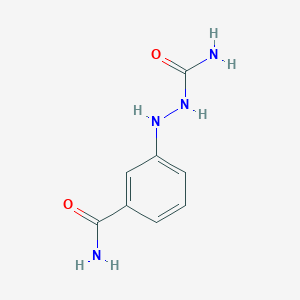

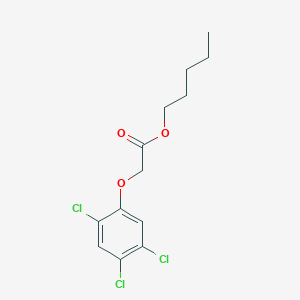

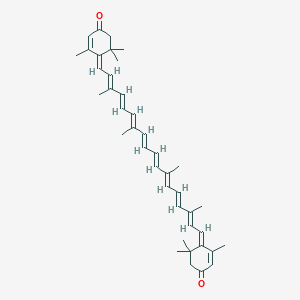

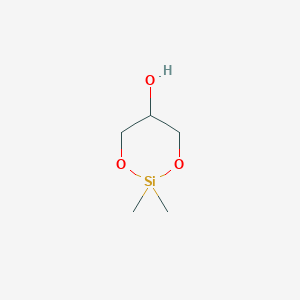

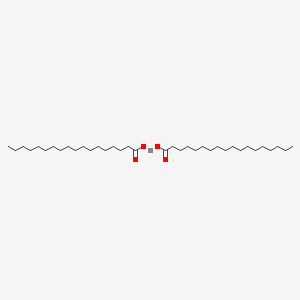

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)